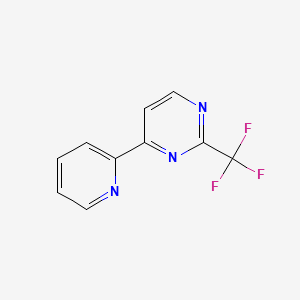![molecular formula C25H37NO2 B582615 1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther CAS No. 1797131-29-3](/img/structure/B582615.png)
1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenylmethoxyethyl group: This step often involves nucleophilic substitution reactions.
Formation of the spirocyclic structure: This is a critical step that requires precise control of reaction conditions to ensure the correct formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures, and purification techniques to ensure the final product’s purity.
化学反応の分析
Types of Reactions
1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
2-azaspiro[4.5]decan-3-one: This compound shares the spirocyclic structure but lacks the phenylmethoxyethyl and cyclohexyl groups.
1-(2-Phenylmethoxyethyl)cyclohexane: This compound contains the phenylmethoxyethyl and cyclohexyl groups but lacks the spirocyclic structure.
Uniqueness
1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther is unique due to its combination of a spirocyclic structure with phenylmethoxyethyl and cyclohexyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities.
特性
CAS番号 |
1797131-29-3 |
|---|---|
分子式 |
C25H37NO2 |
分子量 |
383.576 |
IUPAC名 |
2-[[1-(2-phenylmethoxyethyl)cyclohexyl]methyl]-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C25H37NO2/c27-23-18-25(14-8-3-9-15-25)21-26(23)20-24(12-6-2-7-13-24)16-17-28-19-22-10-4-1-5-11-22/h1,4-5,10-11H,2-3,6-9,12-21H2 |
InChIキー |
QBQJUVVYOLCOCV-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC(=O)N(C2)CC3(CCCCC3)CCOCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)
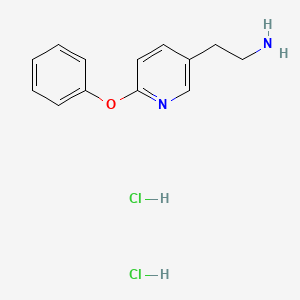
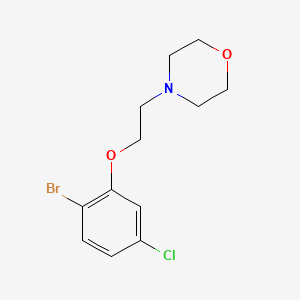
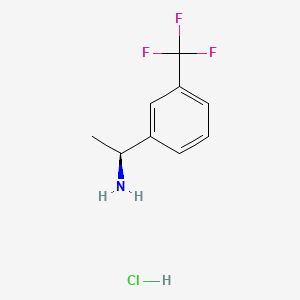
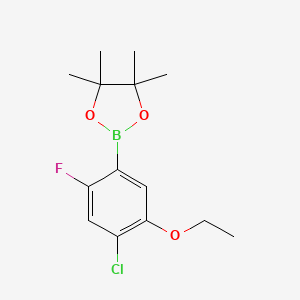
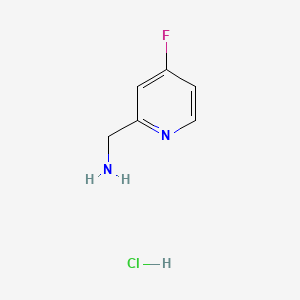
![6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B582546.png)
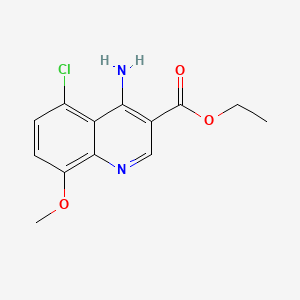
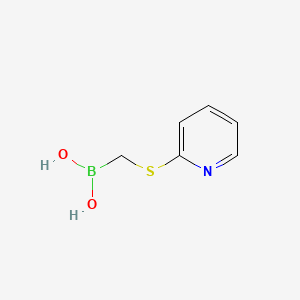
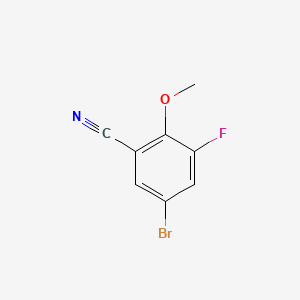
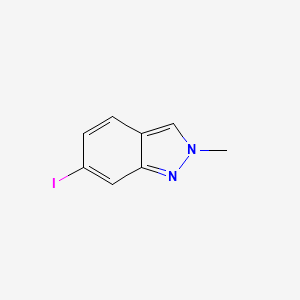
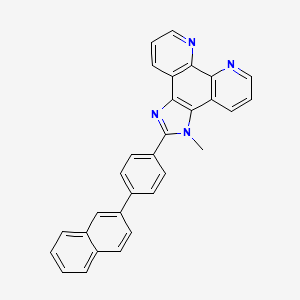
![1h-Pyrazolo[4,3-c]isoquinoline-3-carboxamide,4,5-dihydro-1-methyl-n-(6-methyl-2-pyridinyl)-5-oxo-](/img/structure/B582554.png)
